

Navigating the Safety Landscape of 4-Phenylazophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylazophenol**

Cat. No.: **B142808**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of **4-Phenylazophenol** (CAS No. 1689-82-3), also known as 4-Hydroxyazobenzene or Solvent Yellow 7. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.

Hazard Identification and Classification

4-Phenylazophenol is classified as a hazardous substance. It is a brown to dark-yellow powder that is insoluble in water but soluble in organic solvents like acetone, ethanol, and benzene^{[1][2][3][4]}. The primary hazards associated with this compound are skin, eye, and respiratory irritation^{[1][2][5][6]}. It may also cause skin sensitization upon repeated contact^{[5][6]}. While not classified as harmful by ingestion, it may still pose a risk to individuals with pre-existing organ damage^{[1][6]}. The International Agency for Research on Cancer (IARC) has classified 4-Hydroxyazobenzene in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence^{[1][7]}.

GHS Hazard Statements:

- Harmful if swallowed (H302)^{[2][8][9]}
- Causes skin irritation (H315)^[2]

- Causes serious eye irritation (H319)[2]
- May cause respiratory irritation (H335)[2]
- Toxic to aquatic life with long-lasting effects (H411)[10]

Toxicological Profile

Understanding the toxicological properties of **4-Phenylazophenol** is crucial for risk assessment. The available data, while not exhaustive, provides key insights into its potential health effects.

Quantitative Toxicological Data

Parameter	Value	Species	Route	Reference
LD50	75 mg/kg	Mouse	Intraperitoneal	[11][12]
Melting Point	150 - 154 °C	N/A	N/A	[2]
152 - 156 °C	N/A	N/A	[9]	
155 - 157 °C	N/A	N/A		

Toxicokinetics and Metabolism

Studies on the related compound 4-hydroxyazobenzene in rabbits have shown that it is completely absorbed from the diet and primarily excreted in the urine as a glucuronide conjugate[1][7][12]. The metabolism of **4-Phenylazophenol** is expected to involve the reduction of the azo bond, a common pathway for azo dyes, which can lead to the formation of aromatic amines[1]. These metabolites, which include 2-acetamidophenol, 4-acetamidophenol, conjugated 4-aminophenol, and conjugated 2-aminophenol, may contribute to the overall toxicity of the parent compound[12].

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed to evaluate the safety of chemicals like **4-Phenylazophenol**. The following are summaries of key methodologies.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to determine the acute oral toxicity of a substance.

- Principle: A stepwise procedure where the substance is administered to animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg)[8]. The endpoint is the observation of clear signs of toxicity rather than mortality[8].
- Animal Model: Typically, rats of a single sex (usually females) are used[8].
- Procedure:
 - A sighting study is first conducted with a single animal to determine the appropriate starting dose[10].
 - In the main study, a group of animals is dosed at the selected starting level[10].
 - Depending on the presence or absence of toxicity, further groups may be dosed at higher or lower fixed doses[8][10].
 - Animals are observed for a minimum of 14 days for signs of toxicity and mortality[10].
Body weight is recorded weekly.
 - A gross necropsy is performed on all animals at the end of the study[10].

In Vitro Skin Irritation (Based on OECD Guideline 439: Reconstructed Human Epidermis Test Method)

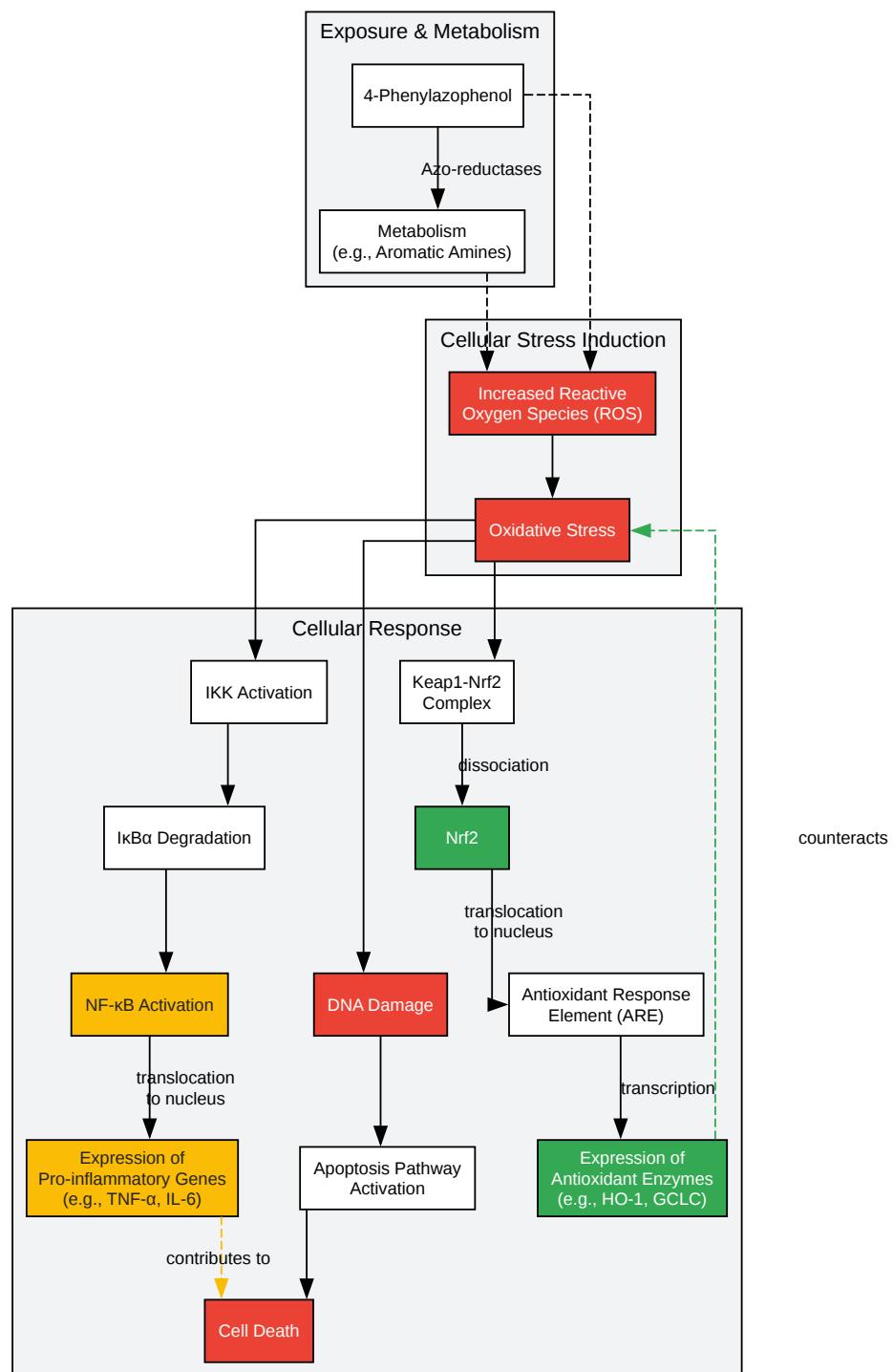
This in vitro test assesses the potential of a substance to cause skin irritation.

- Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The endpoint is the measurement of cell viability, typically using the MTT assay.
- Procedure:
 - The test substance is applied to the surface of the RhE tissue.

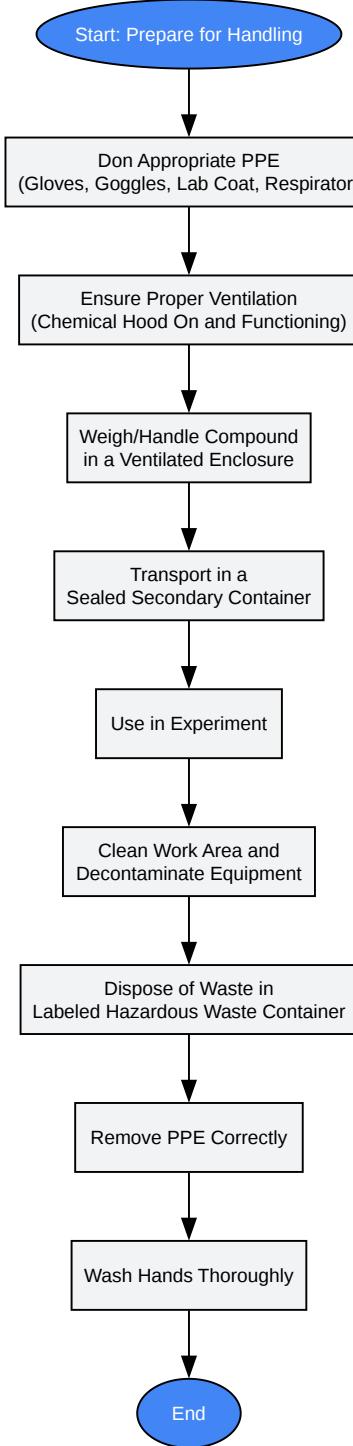
- After a defined exposure period (typically 15-60 minutes), the substance is rinsed off.
- The tissues are incubated for a post-exposure period (around 42 hours).
- Cell viability is then determined. A reduction in viability below 50% compared to the negative control indicates that the substance is an irritant (UN GHS Category 2).

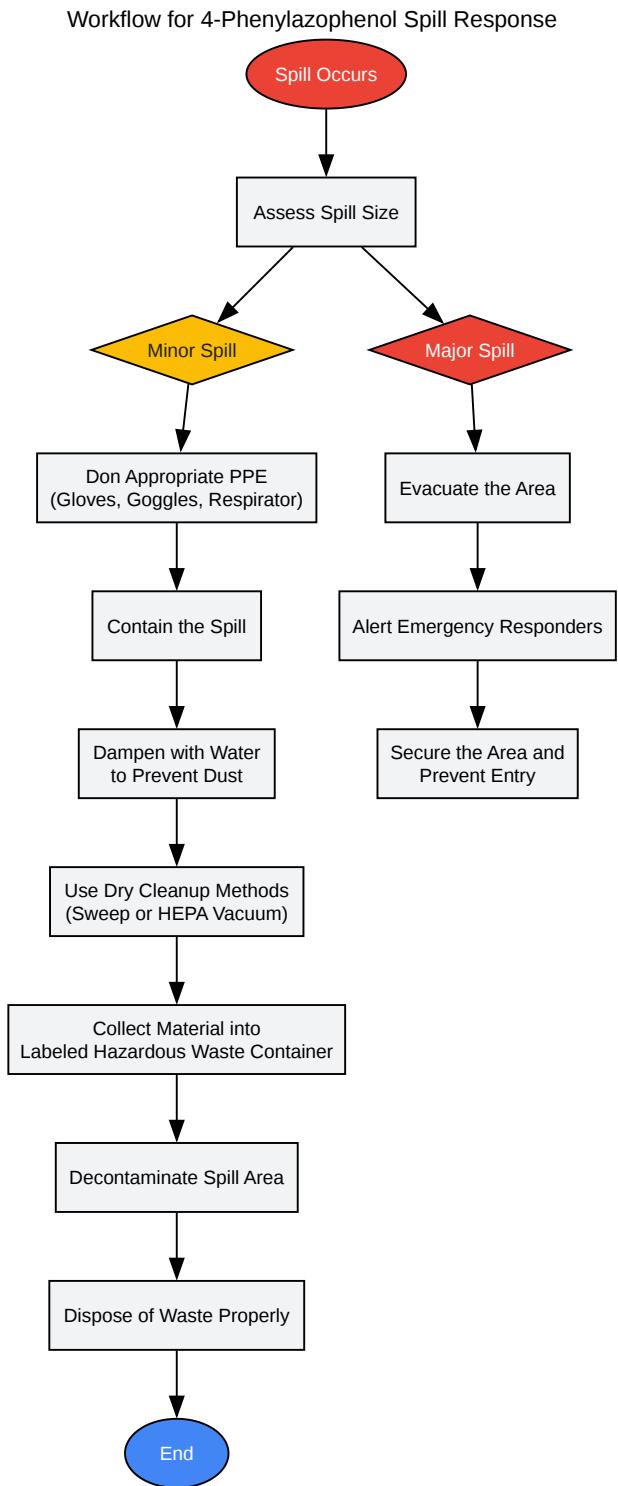
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.


- Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.
- Animal Model: Healthy, adult albino rabbits are typically used.
- Procedure:
 - A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.
 - If testing is necessary, a single animal is initially tested.
 - The substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.
 - The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are scored.
 - The observation period can extend up to 21 days to assess the reversibility of any effects.

Plausible Signaling Pathways of Toxicity


While specific studies on the signaling pathways affected by **4-Phenylazophenol** are not currently available, based on its chemical structure (a phenolic compound and an azo dye), a plausible mechanism of toxicity involves the induction of oxidative stress. Phenolic compounds


and the aromatic amine metabolites of azo dyes are known to generate reactive oxygen species (ROS), which can disrupt cellular homeostasis and trigger various signaling cascades.

Plausible Oxidative Stress-Mediated Toxicity Pathway for 4-Phenylazophenol

Workflow for Safe Handling of 4-Phenylazophenol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Phenylazophenol 98 1689-82-3 [sigmaaldrich.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bocsci.com [bocsci.com]
- 11. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Navigating the Safety Landscape of 4-Phenylazophenol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142808#health-and-safety-considerations-for-handling-4-phenylazophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com